molecular formula C16H13ClN4S B12051552 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-56-7

5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12051552
CAS No.: 478254-56-7
M. Wt: 328.8 g/mol
InChI Key: VKPUVQAPIRVONN-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a methylbenzylidene group

Properties

CAS No.

478254-56-7

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4S/c1-11-5-4-6-12(9-11)10-18-21-15(19-20-16(21)22)13-7-2-3-8-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

VKPUVQAPIRVONN-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-(2-Chlorophenyl)-4-Amino-4H-1,2,4-Triazole-3-Thiol

  • Starting Material : Ethyl 2-(4-acetamidophenoxy)acetate is hydrazinolyzed to form the corresponding hydrazide.

  • Thiosemicarbazide Formation : Reaction with 2-chlorophenyl isothiocyanate yields a thiosemicarbazide intermediate.

  • Cyclization : Treatment with sodium hydroxide induces cyclization, producing 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol in 52–88% yield.

Reaction Conditions :

StepReagentsSolventTemperatureYield
1Hydrazine hydrateEthanolReflux75%
22-Chlorophenyl isothiocyanateDry ethanolRT85%
3NaOH (2M)H₂O/EtOH80°C88%

Imine Functionalization via Schiff Base Formation

The amino group at position 4 of the triazole undergoes condensation with 3-methylbenzaldehyde to form the benzylideneamino substituent.

Hydrazone Formation

  • Reaction Setup : 4-Amino-triazole-3-thiol (1 eq) and 3-methylbenzaldehyde (1.2 eq) are refluxed in ethanol with catalytic acetic acid.

  • Mechanism : Acid-catalyzed nucleophilic addition of the amine to the aldehyde forms the imine linkage, followed by dehydration.

Optimization Notes :

  • Solvent : Ethanol or methanol maximizes yield due to favorable solubility.

  • Catalyst : 5% acetic acid accelerates imine formation without side reactions.

  • Yield : 78–82% after recrystallization from ethanol.

Alternative Pathways via Multicomponent Reactions

Emerging methods leverage one-pot syntheses to streamline production.

Direct Assembly Using Prefunctionalized Intermediates

Arylidene malononitrile derivatives react with thiosemicarbazides under sulfamic acid catalysis to form triazolethiones in a single step. For example:

  • Reactants : 2-Chlorophenyl thiosemicarbazide + 3-methylbenzylidene malononitrile.

  • Conditions : Sulfamic acid (10 mol%), ethanol, 80°C, 6 hours.

  • Yield : 76%.

Advantages :

  • Reduces purification steps.

  • Enhances atom economy.

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodKey StepYieldLimitations
Cyclization + Imine FormationAlkaline cyclization followed by Schiff base reaction82%Multi-step purification
Multicomponent ReactionOne-pot synthesis76%Requires stoichiometric catalyst

Solvent and Catalyst Impact

  • Base Selection : Potassium hydroxide increases cyclization efficiency compared to sodium bicarbonate (yield: 88% vs. 72%).

  • Acid Catalysis : Sulfamic acid outperforms HCl in one-pot reactions due to milder conditions.

Scalability and Industrial Feasibility

Cost-Effective Reagents

  • Ethyl Chloroacetate : Preferred for esterification due to low cost and high reactivity.

  • Hydrazine Hydrate : Commercial availability supports bulk synthesis.

Environmental Considerations

  • Solvent Recovery : Ethanol and water are recyclable, reducing waste.

  • Catalyst Reusability : Sulfamic acid can be recovered and reused for 3–4 cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 1,2,4-triazole derivatives can exhibit significant anticancer properties. For instance, derivatives bearing hydrazone moieties have shown selective cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells . The unique combination of substituents in 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol may enhance its anticancer activity compared to other triazoles.

Antimicrobial Properties

Compounds with triazole rings have demonstrated antimicrobial activity against a range of pathogens. Studies suggest that the presence of sulfur in the triazole structure can increase potency against resistant bacterial strains . This compound's potential as an antimicrobial agent could be explored further in drug development.

Antioxidant Activity

The antioxidant properties of triazole derivatives are also noteworthy. Research has shown that certain 1,2,4-triazole compounds exhibit significant free radical scavenging activity . The thiol group in this compound may contribute to its ability to neutralize reactive oxygen species.

Fungicidal Activity

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The unique structure of 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol may provide enhanced efficacy against specific fungal pathogens affecting crops.

Herbicidal Properties

Research into similar triazole derivatives has indicated potential herbicidal activity. The application of such compounds could lead to the development of new herbicides that are more effective and environmentally friendly compared to traditional options.

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties. The unique chemical structure allows for the development of advanced materials with tailored properties for specific applications in electronics and coatings.

Coordination Chemistry

5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can act as a ligand in coordination complexes. These complexes may exhibit interesting electronic and photophysical properties suitable for applications in sensors and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a role in various biological processes. The compound’s triazole ring is known to interact with metal ions, which can inhibit enzyme activity. Additionally, the chlorophenyl and methylbenzylidene groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 3-(4-Chlorophenyl)-5-(2-methoxy-3-methylbenzylidene)rhodanine

Uniqueness

5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds.

Biological Activity

5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered interest due to its diverse biological activities, which include antimicrobial, antifungal, and potential anticancer properties. The molecular formula for this compound is C₁₆H₁₃ClN₄S, with a molecular weight of approximately 322.81 g/mol.

Chemical Structure and Properties

The structure of 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol features a triazole ring substituted with a thiol group and aromatic moieties. The presence of the 2-chlorophenyl and 3-methylbenzylidene groups is believed to enhance its biological activity by influencing its interaction with biological targets.

Structural Information

PropertyValue
Molecular FormulaC₁₆H₁₃ClN₄S
Molecular Weight322.81 g/mol
SMILESCC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl
InChIInChI=1S/C16H13ClN4S/c1-11-6-8-12(9-7-11)10-18-21...

Antimicrobial Activity

Research indicates that compounds with similar structures to 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. For instance, studies on S-substituted derivatives of 1,2,4-triazole-3-thiols have demonstrated activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 to 62.5 μg/mL .

Antifungal Activity

The compound has also shown promising antifungal properties. Similar triazole derivatives have been effective against fungal strains like Candida albicans. The structural modifications in the thiol group appear to play a crucial role in enhancing antifungal activity .

Anticancer Potential

Emerging studies suggest that triazole derivatives can exhibit anticancer activity through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation. However, more targeted studies are required to evaluate the specific effects of 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol on cancer cell lines.

Structure-Bioactivity Relationship

The unique combination of substituents in this compound may lead to enhanced biological activity compared to other triazoles. The presence of both chlorine and methyl groups allows for potential interactions that could improve efficacy against specific biological targets while minimizing toxicity .

Case Studies and Research Findings

  • Antimicrobial Screening : A study focused on S-substituted derivatives of triazoles found that various modifications led to different levels of antimicrobial effectiveness. Compounds with halogen substitutions often exhibited enhanced potency against resistant bacterial strains .
  • Molecular Docking Studies : In silico studies have indicated that certain triazole derivatives bind effectively to bacterial enzymes, suggesting a mechanism for their antibacterial action. Docking scores for some derivatives were notably high, indicating strong interactions with target proteins .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a condensation reaction between 3-methylbenzaldehyde and 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. Key optimization strategies include:

  • Solvent selection : Ethanol or methanol improves solubility and reaction homogeneity .
  • Temperature control : Reactions performed at 60–80°C enhance imine bond formation while minimizing side products .
  • Purification : Silica gel column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization achieves >75% purity .

Q. Which spectroscopic techniques are essential for structural characterization, and what key spectral signatures should researchers prioritize?

Critical techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and triazole ring carbons (δ 140–160 ppm) .
  • IR spectroscopy : Thiol (-SH) stretch at ~2500 cm⁻¹ and C=N stretch at ~1600 cm⁻¹ confirm core functionality .
  • HR-MS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula within 5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) for this compound and its analogs?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardization : Use consistent enzyme sources (e.g., recombinant alkaline phosphatase) and substrate concentrations .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects; e.g., electron-withdrawing groups (Cl, F) on the benzylidene moiety enhance inhibitory potency (IC₅₀ = 1.50–4.89 μM in related triazoles) .
  • Statistical validation : Apply ANOVA to assess inter-laboratory variability in cytotoxicity assays .

Q. What computational strategies effectively predict toxicity and metabolic pathways for this compound?

  • QSAR modeling : Use tools like TOPKAT or ADMET Predictor™ to estimate acute toxicity (e.g., LD₅₀ = 1190 mg/kg in vivo) and prioritize low-risk derivatives .
  • Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
  • In silico validation : Cross-validate predictions with experimental toxicity class assignments (e.g., Class IV per K.K. Sidorov’s classification) .

Q. How do electronic and steric effects of substituents on the benzylidene moiety influence enzyme inhibition, and what design strategies enhance potency?

  • Electronic effects : Chlorine or fluorine substituents increase electrophilicity, improving binding to enzyme active sites (e.g., alkaline phosphatase inhibition) .
  • Steric optimization : Bulky groups (e.g., tert-butyl) reduce rotational freedom, stabilizing ligand-receptor interactions .
  • Derivatization strategies : Introduce photo-switchable groups (e.g., E/Z isomerization under UV light) for spatiotemporal control of activity .

Methodological Tables

Table 1: Key Synthetic Parameters for Yield Optimization

ParameterOptimal ConditionYield ImprovementReference
SolventEthanol+15%
Temperature70°C+20%
PurificationSilica chromatography>95% purity

Table 2: Substituent Effects on Biological Activity

SubstituentIC₅₀ (μM)Mechanism InsightReference
2-Chlorophenyl1.50Enhanced enzyme inhibition
4-Fluorophenyl4.89Moderate cytotoxicity
3-Methoxybenzyl83% yieldImproved solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.